Cas no 2228222-49-7 ({1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine)
{1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine Chemical and Physical Properties
Names and Identifiers
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- EN300-1733332
- {1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine
- 2228222-49-7
- {1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine
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- Inchi: 1S/C8H15N5/c9-6-8(3-4-8)2-1-5-13-7-10-11-12-13/h7H,1-6,9H2
- InChI Key: GWOPPCPSYIMZKK-UHFFFAOYSA-N
- SMILES: NCC1(CCCN2C=NN=N2)CC1
Computed Properties
- Exact Mass: 181.13274550g/mol
- Monoisotopic Mass: 181.13274550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 69.6Ų
{1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1733332-1g |
{1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine |
2228222-49-7 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1733332-5g |
{1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine |
2228222-49-7 | 5g |
$3770.0 | 2023-09-20 | ||
| Enamine | EN300-1733332-10g |
{1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine |
2228222-49-7 | 10g |
$5590.0 | 2023-09-20 | ||
| Enamine | EN300-1733332-0.05g |
{1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine |
2228222-49-7 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1733332-0.1g |
{1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine |
2228222-49-7 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1733332-0.25g |
{1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine |
2228222-49-7 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1733332-0.5g |
{1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine |
2228222-49-7 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1733332-1.0g |
{1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine |
2228222-49-7 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1733332-2.5g |
{1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine |
2228222-49-7 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1733332-5.0g |
{1-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]cyclopropyl}methanamine |
2228222-49-7 | 5g |
$3770.0 | 2023-05-23 |
{1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on {1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine
Chemical Profile of {1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine (CAS No. 2228222-49-7)
The compound {1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine, identified by its CAS number 2228222-49-7, represents a fascinating molecule with significant potential in the realm of pharmaceutical and biochemical research. This introduction delves into the structural characteristics, synthetic pathways, and emerging applications of this compound, emphasizing its relevance to contemporary scientific advancements.
The molecular structure of {1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine is characterized by a cyclopropyl ring linked to a propyl chain terminated by a tetrazole moiety. The tetrazole ring, known for its unique electronic properties and bioactivity, introduces a high degree of reactivity and potential for interaction with biological targets. This structural motif has garnered considerable attention in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding.
In terms of synthesis, the preparation of {1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine involves multi-step organic transformations. The introduction of the tetrazole group typically requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules. For instance, transition-metal-catalyzed coupling reactions have been employed to streamline the formation of carbon-nitrogen bonds within the tetrazole ring.
The pharmacological potential of {1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine has been explored in several preclinical studies. Its structural features suggest that it may exhibit inhibitory effects on various enzymes and receptors implicated in inflammatory and neurological disorders. Notably, the cyclopropyl group has been shown to enhance binding affinity in certain pharmacological contexts, making it a valuable scaffold for drug design. Preliminary data indicate that this compound may interact with targets such as kinases and proteases, which are critical in cellular signaling pathways.
Recent research has highlighted the role of tetrazole derivatives in modulating immune responses. The presence of the tetrazole moiety in {1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine suggests potential applications in immunomodulatory therapies. Studies have demonstrated that tetrazole-based compounds can influence cytokine production and immune cell activation, offering promising avenues for treating autoimmune diseases and infections. The cyclopropyl group further contributes to the compound's immunoregulatory properties by enhancing its solubility and bioavailability.
The compound's utility extends beyond immunology; it has also been investigated for its potential neuroprotective effects. Emerging evidence suggests that tetrazole derivatives can cross the blood-brain barrier and exert protective effects on neurons against oxidative stress and neuroinflammation. This makes {1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine a candidate for developing treatments against neurodegenerative diseases such as Alzheimer's and Parkinson's. The propyl chain in its structure may facilitate penetration into neural tissues while maintaining stability within the central nervous system.
In conclusion, {1-3-(1H-1,2,3,4-tetrazol-1-yl)propylcyclopropyl}methanamine (CAS No. 2228222-49-7) is a structurally intriguing compound with multifaceted applications in pharmaceutical research. Its unique combination of a cyclopropyl ring and a tetrazole moiety endows it with significant bioactivity potential across various therapeutic areas. As synthetic chemistry continues to evolve, the accessibility of such complex molecules will likely enhance their exploration in drug discovery pipelines.
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